[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate
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Overview
Description
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate, also known as benzamidine, is an organic compound with a broad range of applications. It is used in medicine, biochemistry, and other scientific fields. Benzamidine is a versatile compound that has been used in a variety of research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a component of various biochemical assays.
Scientific Research Applications
Chemical Reactions and Properties
- Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a related compound, demonstrates unique chemical reactivity, cyclizing in the presence of bases to form specific anilides (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Application in Material Science
- Amino-derivatives of benzoate, such as the compound , show potential in creating a passive layer on steel surfaces, suggesting applications in corrosion inhibition (Trabanelli, Monticelli, Grassi, & Frignani, 2005).
Optical and Electronic Applications
- Schiff base compounds derived from ethyl-4-amino benzoate exhibit notable nonlinear refractive indices and optical limiting properties, indicating potential uses in photonics and optoelectronics (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).
Biological and Enzymatic Interactions
Compounds similar to (E)-(2-amino-1-cyano-2-oxoethylidene)amino benzoate have been used to study the activities of enzymes like D-amino acid oxidase, revealing insights into enzyme mechanisms and potential therapeutic applications (Naoi & Yagi, 1978).
The compound's derivatives are also involved in the synthesis of coenzyme A ligases, important in biochemical pathways and potential targets for pharmaceutical research (Altenschmidt, Oswald, & Fuchs, 1991).
Catalysis and Synthesis
- The compound is relevant in the catalytic synthesis of heterocyclic compounds, indicating its role in the creation of diverse organic molecules (Bibian, Martínez, & Fehrentz, 2011).
Environmental and Health Applications
Similar compounds are studied for their radical scavenging potency, which could have implications in environmental science and health applications (Then, Kumar, Kwong, Mah, Loh, Quah, Win, & Chandraju, 2017).
In addition, the effects of benzoate, a related chemical structure, have been examined in the context of schizophrenia treatment, demonstrating the compound's potential in neuropsychiatric therapeutics (Lane, Lin, Green, Hellemann, Huang, Chen, Tun, Chang, & Tsai, 2013).
properties
IUPAC Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c11-6-8(9(12)14)13-16-10(15)7-4-2-1-3-5-7/h1-5H,(H2,12,14)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDHIHBARWCZFZ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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